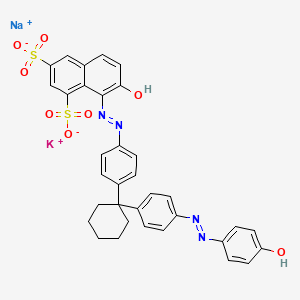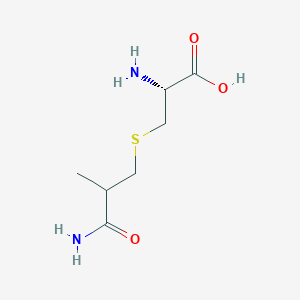
Propyl cyclohexylideneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl cyclohexylideneacetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry this compound is characterized by its unique structure, which includes a propyl group attached to a cyclohexylideneacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl cyclohexylideneacetate typically involves the reaction of cyclohexanone with propyl acetate in the presence of a catalyst. One common method is the use of sodium hydride in dry benzene as a base to deprotonate the cyclohexanone, followed by the addition of propyl acetate . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The mixture is then heated to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Propyl cyclohexylideneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
科学的研究の応用
Propyl cyclohexylideneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound’s ester group makes it a potential candidate for studying enzyme-catalyzed hydrolysis reactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of specialty chemicals.
作用機序
The mechanism of action of propyl cyclohexylideneacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of cyclohexanone and propyl alcohol. These products can further participate in metabolic pathways, influencing biological processes. The compound’s effects are mediated through its interaction with enzymes and receptors, modulating their activity and leading to specific physiological responses.
類似化合物との比較
Similar Compounds
Ethyl cyclohexylideneacetate: Similar structure but with an ethyl group instead of a propyl group.
Methyl cyclohexylideneacetate: Contains a methyl group instead of a propyl group.
Butyl cyclohexylideneacetate: Features a butyl group in place of the propyl group.
Uniqueness
Propyl cyclohexylideneacetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and industry. Its unique fragrance profile also sets it apart in the flavor and fragrance industry.
特性
CAS番号 |
65792-52-1 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
propyl 2-cyclohexylideneacetate |
InChI |
InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h9H,2-8H2,1H3 |
InChIキー |
QHCBAYOJCKYBMA-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C=C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
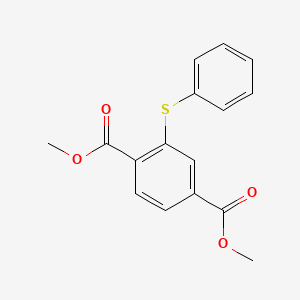
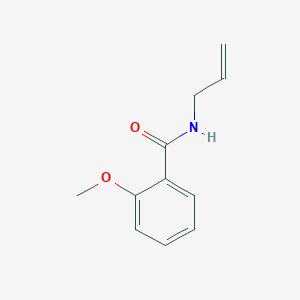

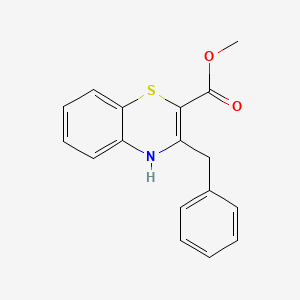
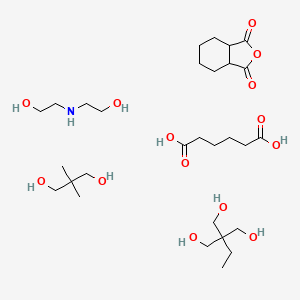

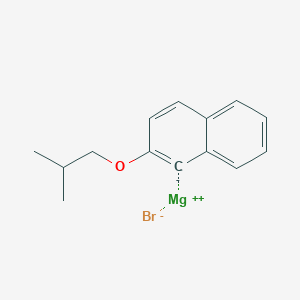
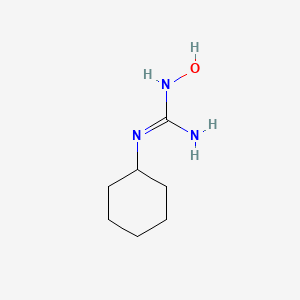
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
